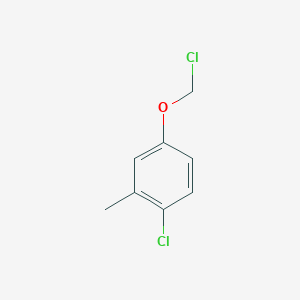
2-Chloro-5-(chloromethoxy)toluene
Description
2-Chloro-5-(chloromethoxy)toluene is a substituted toluene derivative featuring a methyl group (C₆H₅–CH₃) with chlorine and chloromethoxy (–OCH₂Cl) substituents at positions 2 and 5, respectively. For example:
- Synthesis pathways: Reactions involving chloroacetyl or chloromethoxy precursors, as seen in the synthesis of 2-chloro-5-(methylthio)aniline hydrochloride (condensation in toluene at 140°C) or coupling using HATU and triethylamine in dichloromethane .
- Applications: Potential use as an intermediate in pharmaceuticals or agrochemicals, inferred from the role of analogous chlorinated aromatic compounds in ligand synthesis or antimicrobial precursors .
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-chloro-4-(chloromethoxy)-2-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
DITGKEQTHXANDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(chloromethoxy)toluene typically involves the chlorination of toluene derivatives. One common method is the catalytic chlorination of m-nitrotoluene using chlorine as a chlorination reagent and a transition metal or its corresponding salt as a catalyst . This process ensures high conversion rates and selectivity, making it suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The process is designed to be cost-effective and environmentally friendly, addressing concerns related to waste management and resource utilization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(chloromethoxy)toluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of toluene derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed:
Substitution: Formation of various substituted toluenes.
Oxidation: Production of chlorobenzoic acids.
Reduction: Formation of chlorotoluene derivatives.
Scientific Research Applications
2-Chloro-5-(chloromethoxy)toluene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving chlorinated aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, synthetic rubber, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethoxy)toluene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also undergo nucleophilic substitution, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new compounds. These reactions are facilitated by the presence of electron-withdrawing chlorine atoms, which increase the reactivity of the aromatic ring .
Comparison with Similar Compounds
Structural and Physical Properties
Key differences in molecular weight, polarity, and volatility arise from substituent variations. Below is a comparative analysis:
Notes:
- The chloromethoxy group in this compound increases molecular weight and polarity compared to toluene, reducing volatility and water solubility .
- Chloroethane’s simple structure contrasts sharply with aromatic chlorinated compounds, highlighting the impact of aromaticity on stability and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


